molecular formula C20H22ClN5O3 B2830993 8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-49-6

8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2830993
CAS No.: 887459-49-6
M. Wt: 415.88
InChI Key: JDSVZIGMCLHTPB-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Interactions and Modifications of DNA : The compound has been explored for its interactions with DNA, where derivatives like etheno-deoxyadenosine and etheno-deoxycytidine have been identified as modifications in rat liver DNA from exposure to certain agents, indicating potential implications in studying DNA damage and repair mechanisms (Green & Hathway, 1978).
  • Synthesis of Purine Analogs : Studies have demonstrated the synthesis of purine analogs containing a bridgehead nitrogen atom, showcasing the chemical flexibility and potential pharmacological applications of purine structures (Kim et al., 1978).

Pharmacological Applications

  • Potential Antidepressant Agents : Research into 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has highlighted their potential as antidepressant agents, with studies showing promising serotonin receptor affinity and enzyme inhibitor activity (Zagórska et al., 2016).
  • Investigation into Spectral Properties : The spectral properties of bromoetheno derivatives of adenine nucleotides have been studied, offering insights into their electronic and fluorescence characteristics, which could inform further research into imaging or diagnostic applications (Kondrat’eva et al., 1983).

Molecular Modeling and Biological Evaluation

  • Serotonin Transporter Activity : The acid–base properties and serotonin transporter activity of arylpiperazinylalkyl derivatives have been evaluated, contributing to the understanding of their pharmacological profile and the potential for developing targeted therapies (Zagórska et al., 2011).
  • Antiviral and Antihypertensive Activity : Research into 7,8-polymethylenepurine derivatives has explored their synthesis and potential antiviral and antihypertensive activities, indicating a broad spectrum of possible therapeutic applications (Nilov et al., 1995).

Properties

IUPAC Name

6-(3-chlorophenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-5-29-10-9-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-8-6-7-14(21)11-15/h6-8,11H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSVZIGMCLHTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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